molecular formula C9H9F2NO3 B13655760 Ethyl 6-(difluoromethoxy)nicotinate

Ethyl 6-(difluoromethoxy)nicotinate

Cat. No.: B13655760
M. Wt: 217.17 g/mol
InChI Key: GDNBWTHXLQWWOG-UHFFFAOYSA-N
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Description

Ethyl 6-(difluoromethoxy)nicotinate is a chemical compound belonging to the class of nicotinic acid derivatives It is characterized by the presence of an ethyl ester group and a difluoromethoxy substituent on the nicotinic acid ring

Preparation Methods

The synthesis of Ethyl 6-(difluoromethoxy)nicotinate can be achieved through several synthetic routes. One common method involves the reaction of 6-chloronicotinic acid with difluoromethanol in the presence of a base to form the corresponding difluoromethoxy derivative. This intermediate is then esterified with ethanol to yield this compound . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.

Chemical Reactions Analysis

Ethyl 6-(difluoromethoxy)nicotinate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form the corresponding carboxylic acid derivative.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The difluoromethoxy group can be substituted with other functional groups under appropriate conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Ethyl 6-(difluoromethoxy)nicotinate has several scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl 6-(difluoromethoxy)nicotinate involves its interaction with specific molecular targets. It is believed to exert its effects by modulating the activity of certain enzymes and receptors. The difluoromethoxy group plays a crucial role in enhancing the compound’s binding affinity and specificity towards its targets. Detailed studies are required to fully elucidate the molecular pathways involved .

Comparison with Similar Compounds

Ethyl 6-(difluoromethoxy)nicotinate can be compared with other nicotinic acid derivatives, such as:

    Ethyl 6-chloro-2-(difluoromethoxy)nicotinate: Similar in structure but with a chlorine substituent.

    6-alkoxy-2-alkylsulfanyl-4-methylnicotinonitriles: These compounds have different substituents on the nicotinic acid ring and exhibit distinct chemical properties.

The uniqueness of this compound lies in its specific substituent pattern, which imparts unique chemical and biological properties .

Properties

IUPAC Name

ethyl 6-(difluoromethoxy)pyridine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9F2NO3/c1-2-14-8(13)6-3-4-7(12-5-6)15-9(10)11/h3-5,9H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDNBWTHXLQWWOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN=C(C=C1)OC(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9F2NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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